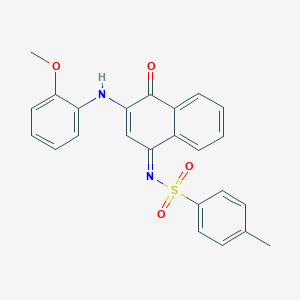
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethyl-N-(4-methylbenzoyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethyl-N-(4-methylbenzoyl)benzenesulfonamide, commonly known as AMBS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
AMBS has been studied for its potential applications in various fields of research, including cancer treatment, neuroprotection, and inflammation. In cancer research, AMBS has been shown to inhibit the growth of tumor cells and induce apoptosis. In neuroprotection research, AMBS has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation research, AMBS has been shown to reduce inflammation and alleviate pain.
Mechanism of Action
The mechanism of action of AMBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. AMBS has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
AMBS has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to improve cognitive function and protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
AMBS has several advantages for lab experiments, including its stability and solubility in various solvents. However, its high cost and limited availability can be a limitation for some researchers.
Future Directions
There are several future directions for research on AMBS, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields of research, and the elucidation of its mechanism of action. Additionally, the development of AMBS derivatives with improved efficacy and reduced toxicity could be a promising direction for future research.
Conclusion
AMBS is a compound with significant potential for various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on AMBS could lead to the development of novel treatments for various diseases and conditions.
Synthesis Methods
AMBS can be synthesized using a multistep process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-acetyl-2-methyl-1-benzofuran-5-amine in the presence of a base. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to yield AMBS.
properties
Molecular Formula |
C28H27NO5S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,5-trimethylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C28H27NO5S/c1-16-7-9-22(10-8-16)28(31)29(35(32,33)26-14-18(3)17(2)13-19(26)4)23-11-12-25-24(15-23)27(20(5)30)21(6)34-25/h7-15H,1-6H3 |
InChI Key |
XEESNRSMRXMPGX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)

![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide](/img/structure/B281360.png)
![4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)
![2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281362.png)
![4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281365.png)
![4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281366.png)
![N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281372.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281373.png)
![4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281374.png)